molecular formula C15H24N4O2 B2371940 (1R*,4R*)-tert-Butyl N-[4-(pyrazin-2-ylamino)cyclohexyl]carbamate CAS No. 1365968-46-2

(1R*,4R*)-tert-Butyl N-[4-(pyrazin-2-ylamino)cyclohexyl]carbamate

Cat. No. B2371940
CAS RN: 1365968-46-2
M. Wt: 292.383
InChI Key: KJACRZKMGDGGAS-HAQNSBGRSA-N
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Description

The compound is a derivative of pyrazinamide, an important first-line drug used in shortening TB therapy . A series of novel substituted-N-(6-(4-(pyrazin-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .


Synthesis Analysis

The synthesis of similar compounds involves a multi-step process that includes the reaction of various starting materials. The first step often involves the synthesis of a pyrazine derivative, which is then reacted with a cyclohexylamine to form another intermediate. The final step involves the condensation of this intermediate with another compound to form the final product.


Molecular Structure Analysis

The molecular structure of similar compounds is confirmed using various spectroscopic techniques such as NMR, MS, and IR.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds are complex and involve multiple steps . Each step involves the reaction of various starting materials to form intermediates, which are then used in subsequent reactions to form the final product .


Physical And Chemical Properties Analysis

Similar compounds are often white or off-white crystalline powders. They are stable under acidic, basic, and neutral conditions and are resistant to hydrolysis and oxidation.

Scientific Research Applications

Enantioselective Synthesis and Intermediates

  • The compound is utilized as an important intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, contributing significantly to the structural investigation and synthesis of nucleotide analogues (Ober et al., 2004).

Synthesis of Factor Xa Inhibitors

  • It serves as a key intermediate in the stereoselective synthesis of six stereoisomers of 3, 4-diaminocyclohexane carboxamide, crucial for synthesizing Factor Xa inhibitors, which are significant in developing anticoagulant drugs (Wang et al., 2017).

Role in Antibacterial Activity

  • This compound is also involved in the synthesis of novel derivatives with potential antibacterial properties. The synthesis route and structural analysis of these derivatives offer insights into developing new antibacterial agents (Prasad, 2021).

CCR2 Antagonists Synthesis

  • It is a critical intermediate in the enantioselective synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, essential for producing potent CCR2 antagonists, which are valuable in treating inflammatory diseases (Campbell et al., 2009).

Synthetic Methodology Advancements

  • The compound has facilitated advancements in synthetic methodologies, such as in the preparation of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate, an important intermediate in synthesizing biologically active compounds like omisertinib (Zhao et al., 2017)(Zhao et al., 2017).

Mechanism of Action

The mechanism of action of similar compounds involves their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

Safety and Hazards

The safety and hazards of similar compounds are often evaluated through their cytotoxicity on cells . Most active compounds were evaluated for their cytotoxicity on HEK-293 (human embryonic kidney) cells, and the results indicate that the compounds are nontoxic to human cells .

Future Directions

The future directions for the research of similar compounds involve further development and evaluation of their anti-tubercular activity . The molecular interactions of the derivatised conjugates in docking studies reveal their suitability for further development .

properties

IUPAC Name

tert-butyl N-[4-(pyrazin-2-ylamino)cyclohexyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O2/c1-15(2,3)21-14(20)19-12-6-4-11(5-7-12)18-13-10-16-8-9-17-13/h8-12H,4-7H2,1-3H3,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJACRZKMGDGGAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)NC2=NC=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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